molecular formula C11H14N2 B8620499 6-Tert-butyl-2-methylnicotinonitrile

6-Tert-butyl-2-methylnicotinonitrile

Cat. No. B8620499
M. Wt: 174.24 g/mol
InChI Key: YFDDTRRLUSZGFV-UHFFFAOYSA-N
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Patent
US08168668B2

Procedure details

The title compound was synthesized according to the procedure described for the synthesis of 6-tert-butylnicotinonitrile starting from 2-methyl-nicotinonitrile (intermediate 30) (216 mg, 1.7 mmol), pivalic acid (868 mg, 8.5 mmol), AgNO3 (38.5 mg, 0.23 mmol), (NH4)2S2O8 (504 mg, 2.2 mmol) and 3.75 ml 10% H2SO4. Purification by normal phase chromatography with 100% heptane to 90/10 Heptane/EA yielded 240 mg of a mixture of both mono and di-t-butylated pyridines. Material used crude in the preparatin of [1-(6-tert-butyl-2-methylpyridin-3-yl)ethyl]amine (intermediate 32) below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
868 mg
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
38.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:13]C1N=CC=CC=1C#N.C(O)(=O)C(C)(C)C.OS(O)(=O)=O>[N+]([O-])([O-])=O.[Ag+]>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([CH3:13])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C#N)C=C1
Name
Quantity
216 mg
Type
reactant
Smiles
CC1=C(C#N)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C#N)C=CC=N1
Name
Quantity
868 mg
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
(NH4)2S2O8
Quantity
504 mg
Type
reactant
Smiles
Name
Quantity
3.75 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
38.5 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by normal phase chromatography with 100% heptane to 90/10 Heptane/EA

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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